2-(4-Ethoxyphenyl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
CAS No.: 1396767-51-3
Cat. No.: VC4531502
Molecular Formula: C19H19N3O3S
Molecular Weight: 369.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396767-51-3 |
|---|---|
| Molecular Formula | C19H19N3O3S |
| Molecular Weight | 369.44 |
| IUPAC Name | 2-(4-ethoxyphenyl)-1-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C19H19N3O3S/c1-2-24-16-5-3-13(4-6-16)9-17(23)22-10-15(11-22)19-20-18(21-25-19)14-7-8-26-12-14/h3-8,12,15H,2,9-11H2,1H3 |
| Standard InChI Key | NFUCDAXXYKHRFU-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)CC(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 |
Introduction
2-(4-Ethoxyphenyl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a synthetic organic compound belonging to the class of heterocyclic compounds. It features a unique combination of functional groups, including an oxadiazole ring, a thiophene moiety, and an azetidine ring. These structural elements make it a potential candidate for pharmaceutical and material science applications due to its anticipated biological activity and physicochemical properties.
Molecular Formula:
C17H18N2O3S
Synthesis Pathways
The synthesis of 2-(4-Ethoxyphenyl)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone typically involves multi-step reactions:
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Formation of Oxadiazole Ring:
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The oxadiazole moiety is synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
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Introduction of Thiophene Group:
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Thiophene derivatives are incorporated via substitution reactions or coupling methods.
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Azetidine Ring Formation:
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Azetidines are synthesized using cyclization of β-amino alcohols or similar precursors.
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Final Coupling with Ethanone Backbone:
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The final step involves linking the functionalized azetidine and oxadiazole-thiophene units to the ethanone framework through condensation or nucleophilic substitution.
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General Reaction Scheme:
Biological Activity
Compounds containing oxadiazole and thiophene rings have been extensively studied for their diverse biological activities:
Potential Applications:
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Antimicrobial Activity:
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Oxadiazoles are known for antibacterial and antifungal properties, targeting bacterial enzymes or disrupting fungal cell walls.
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Anti-inflammatory Potential:
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Molecular docking studies suggest that such compounds may inhibit key enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Anticancer Effects:
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The presence of heterocyclic rings often enhances interaction with DNA or proteins involved in cancer cell proliferation.
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In Silico Studies:
Preliminary molecular docking studies could be used to predict binding affinity with biological targets like enzymes or receptors.
Analytical Characterization
The characterization of this compound would involve standard spectroscopic and chromatographic techniques:
| Technique | Purpose |
|---|---|
| NMR (1H & 13C) | Structural elucidation of aromatic and aliphatic regions. |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. |
| IR Spectroscopy | Identification of functional groups (e.g., C=O, C-O-C). |
| UV-Vis Spectroscopy | Assessment of electronic transitions in aromatic systems. |
Future Directions:
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Pharmacological Evaluation:
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Experimental validation of antimicrobial, anticancer, or anti-inflammatory activities.
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Structure Optimization:
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Modifications to improve solubility, bioavailability, or target specificity.
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Material Science Applications:
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Exploration as a precursor for polymers or advanced materials due to its aromaticity and stability.
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